molecular formula C13H18ClNO5 B14406520 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate CAS No. 86879-78-9

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate

Cat. No.: B14406520
CAS No.: 86879-78-9
M. Wt: 303.74 g/mol
InChI Key: FNZIJXRYXBSPDP-UHFFFAOYSA-M
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Description

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₅ It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indolium ion. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding indole derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 5-methoxyindole.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
  • 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
  • 5-Methoxy-2,3,3-trimethyl-3H-indole

Uniqueness

5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to its iodide and other derivatives. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.

Properties

CAS No.

86879-78-9

Molecular Formula

C13H18ClNO5

Molecular Weight

303.74 g/mol

IUPAC Name

5-methoxy-1,2,3,3-tetramethylindol-1-ium;perchlorate

InChI

InChI=1S/C13H18NO.ClHO4/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;2-1(3,4)5/h6-8H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FNZIJXRYXBSPDP-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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